molecular formula C6H10Cl3NO2S B14017608 1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane CAS No. 21946-69-0

1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane

Cat. No.: B14017608
CAS No.: 21946-69-0
M. Wt: 266.6 g/mol
InChI Key: ABIMQIMERFMGOP-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane is an organochlorine compound with a unique structure that combines trichloromethyl, hydroxy, and acetamidoethylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 1,1,1-trichloro-2-hydroxyethane.

    Thioether Formation: The hydroxy group is then reacted with 2-acetamidoethylthiol under basic conditions to form the thioether linkage.

    Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 1,1,1-Trichloro-2-keto-2-[2-acetamidoethylthio]ethane.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane has several applications in scientific research:

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane can be compared with other similar compounds:

    1,1,1-Trichloroethane: A simpler compound with only trichloromethyl and hydroxy groups.

    1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane: Contains two hydroxyphenyl groups instead of the acetamidoethylthio group.

    1,1,1-Trichloro-2-keto-2-[2-acetamidoethylthio]ethane: An oxidized form of the compound.

Uniqueness: The presence of the acetamidoethylthio group in this compound makes it unique compared to other trichloromethyl compounds, providing it with distinct chemical and biological properties.

Properties

CAS No.

21946-69-0

Molecular Formula

C6H10Cl3NO2S

Molecular Weight

266.6 g/mol

IUPAC Name

N-[2-(2,2,2-trichloro-1-hydroxyethyl)sulfanylethyl]acetamide

InChI

InChI=1S/C6H10Cl3NO2S/c1-4(11)10-2-3-13-5(12)6(7,8)9/h5,12H,2-3H2,1H3,(H,10,11)

InChI Key

ABIMQIMERFMGOP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCSC(C(Cl)(Cl)Cl)O

Origin of Product

United States

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